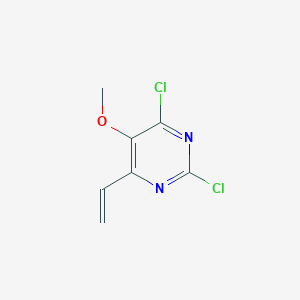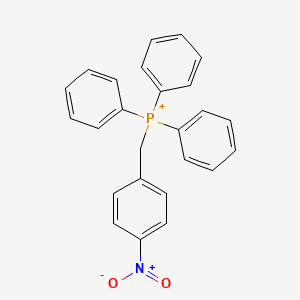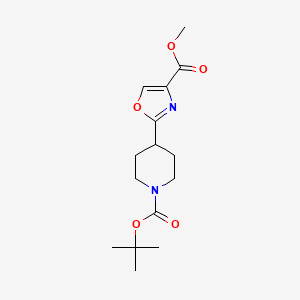
1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine Hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine Hydrochloride typically involves the reaction of 1-(2-methoxyphenyl)piperazine with 3-chloropropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine Hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chloropropyl group can be reduced to a propyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: 1-(3-Hydroxypropyl)-4-(2-methoxyphenyl)-piperazine.
Reduction: 1-(3-Propyl)-4-(2-methoxyphenyl)-piperazine.
Substitution: 1-(3-Azidopropyl)-4-(2-methoxyphenyl)-piperazine.
Applications De Recherche Scientifique
1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine Hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine Hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors, leading to changes in neuronal signaling pathways. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Chloropropyl)-4-(2-hydroxyphenyl)-piperazine hydrochloride.
- 1-(3-Chloropropyl)-4-(2-ethoxyphenyl)-piperazine hydrochloride.
- 1-(3-Chloropropyl)-4-(2-methylphenyl)-piperazine hydrochloride.
Uniqueness
1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other piperazine derivatives. The presence of the methoxy group can influence its interaction with biological targets and its overall pharmacokinetic profile.
Propriétés
Formule moléculaire |
C14H22Cl2N2O |
|---|---|
Poids moléculaire |
305.2 g/mol |
Nom IUPAC |
1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine;hydrochloride |
InChI |
InChI=1S/C14H21ClN2O.ClH/c1-18-14-6-3-2-5-13(14)17-11-9-16(10-12-17)8-4-7-15;/h2-3,5-6H,4,7-12H2,1H3;1H |
Clé InChI |
VXUOGWKMOXFLHN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)CCCCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6-dichloro-N-[(4-chlorophenyl)methyl]-4-methylpyridine-3-carboxamide](/img/structure/B8786483.png)



![2-[(2,3-dimethylphenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B8786503.png)



![2-{4-[(4-CHLOROPHENYL)CARBAMOTHIOYL]PIPERAZIN-1-YL}-8-ETHYL-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID](/img/structure/B8786519.png)



